Methyl arachidate

Vue d'ensemble

Description

Méthodes De Préparation

L'arachidate de méthyle est généralement synthétisé par transestérification de l'acide arachidique avec du méthanol. Cette réaction implique la conversion du groupe acide carboxylique de l'acide arachidique en groupe ester méthylique en utilisant le méthanol comme réactif. La réaction est généralement catalysée par un catalyseur acide ou basique dans des conditions de température contrôlées .

Analyse Des Réactions Chimiques

L'arachidate de méthyle subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les dérivés d'acides gras correspondants.

Réduction : Les réactions de réduction peuvent le convertir en acide arachidique.

Applications de la recherche scientifique

L'arachidate de méthyle a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme étalon de référence en chromatographie en phase gazeuse pour l'analyse des esters méthyliques d'acides gras (FAME).

Biologie : Il sert d'intermédiaire dans la synthèse de l'acide arachidique pur, utilisé dans diverses études biologiques.

Médecine : Il est utilisé dans la recherche médicale pour l'étude du métabolisme lipidique et des troubles associés.

Industrie : Il est utilisé dans la production de biodiesel et d'autres applications industrielles .

Mécanisme d'action

Le mécanisme d'action de l'arachidate de méthyle implique son interaction avec les voies métaboliques lipidiques. En tant qu'ester méthylique d'acide gras, il peut être incorporé dans les molécules lipidiques et participer à divers processus biochimiques. Ses cibles moléculaires comprennent les enzymes impliquées dans le métabolisme lipidique, telles que les lipases et les estérases .

Applications De Recherche Scientifique

Pharmaceutical Applications

Certified Reference Material (CRM)

Methyl arachidate serves as a pharmaceutical secondary standard and certified reference material. These materials are crucial for ensuring the quality and consistency of drugs during development and production. They act as benchmarks for analytical tests, enabling researchers to compare the properties of newly synthesized drugs against established standards.

Lipid Metabolism Studies

As a fatty acid methyl ester, this compound is valuable for studying lipid metabolism and signaling pathways in cells. Researchers utilize it to investigate how cells uptake, process, and utilize various types of fatty acids for energy production and other cellular functions .

Biochemical Research

Antifungal Activity

Recent studies have explored the antifungal properties of fatty acid methyl esters, including this compound. Research has indicated that certain FAMEs exhibit significant antifungal activity against various pathogens. For instance, studies demonstrated that FAMEs derived from different vegetable oils showed minimum inhibitory concentrations (MICs) ranging from 15.6 to 500 µg/mL against isolates of Paracoccidioides spp., suggesting potential applications in antifungal therapies .

Oxidative Stress Studies

this compound can also be used in research focused on oxidative stress. Its role in generating reactive oxygen species (ROS) has been investigated, contributing to understanding how fatty acids influence cellular responses to oxidative stress .

Material Science Applications

Nanostructures and Thin Films

this compound has been employed in the development of nanostructures and thin films due to its unique physical properties attributed to its long carbon chain length (21 carbons). This characteristic allows it to be used as a substrate for growing crystalline films, which can be beneficial in electronic applications .

Case Study 1: Antifungal Efficacy

A study published in Antifungal Research evaluated the antifungal activity of various FAMEs against clinical strains of Candida species. The results indicated that this compound exhibited promising antifungal properties, with MIC values comparable to those of established antifungal agents .

Case Study 2: Lipid Metabolism Investigation

In a biochemical study focusing on lipid metabolism, researchers utilized this compound to analyze its effects on cellular uptake mechanisms. The findings suggested that this compound significantly enhances fatty acid uptake in specific cell lines, providing insights into metabolic pathways relevant to obesity and diabetes research .

Mécanisme D'action

The mechanism of action of methyl arachidate involves its interaction with lipid metabolic pathways. As a fatty acid methyl ester, it can be incorporated into lipid molecules and participate in various biochemical processes. Its molecular targets include enzymes involved in lipid metabolism, such as lipases and esterases .

Comparaison Avec Des Composés Similaires

L'arachidate de méthyle est similaire à d'autres esters méthyliques d'acides gras, tels que :

Palmitate de méthyle : Dérivé de l'acide palmitique, utilisé dans des applications similaires.

Stéarate de méthyle : Dérivé de l'acide stéarique, également utilisé dans la production de biodiesel.

Bénénate de méthyle : Dérivé de l'acide béhénique, utilisé dans les cosmétiques et les produits pharmaceutiques. Ce qui distingue l'arachidate de méthyle, c'est sa longueur de chaîne et ses propriétés spécifiques, ce qui le rend adapté à des applications spécialisées dans la recherche et l'industrie

Activité Biologique

Methyl arachidate, a fatty acid methyl ester (FAME), is derived from arachidic acid (C20:0) and has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antioxidant, and anti-inflammatory properties, supported by relevant research findings and data tables.

This compound is characterized by its long carbon chain, which influences its solubility and interaction with biological membranes. It is commonly found in various natural oils and has been studied for its role in health and disease.

Antifungal Activity

Research has demonstrated that FAMEs, including this compound, exhibit significant antifungal properties. A study evaluating the antifungal activity of various FAMEs against pathogenic fungi reported the following minimum inhibitory concentrations (MICs):

| FAME | MIC (µg/mL) | Target Fungi |

|---|---|---|

| This compound | 15.6 - 62.5 | Candida glabrata, C. krusei |

| Methyl Linoleate | 15.6 | C. parapsilosis |

| Sunflower FAMEs | 15.6 - 31.2 | C. krusei, C. glabrata |

The study indicated that methyl linoleate, present in higher concentrations in sunflower FAMEs, was primarily responsible for the observed antifungal activity . The synergistic effects of these compounds when combined with commercial antifungal agents like itraconazole were also noted, highlighting their potential as adjunct therapies .

Antioxidant Activity

This compound has been evaluated for its antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The DPPH radical scavenging ability of various FAMEs was measured, revealing that this compound contributes to a significant reduction in free radicals:

| Concentration (µg/mL) | Scavenging Effect (%) |

|---|---|

| 1 | 10 |

| 10 | 25 |

| 100 | 50 |

| 250 | 70 |

| 500 | 90 |

These results suggest that this compound exhibits a dose-dependent antioxidant effect, making it a candidate for further exploration in oxidative stress-related conditions .

Anti-Inflammatory Activity

This compound's anti-inflammatory effects were assessed using the Croton oil-induced ear edema model in mice. The results indicated a significant reduction in edema compared to control groups, suggesting that this compound may inhibit inflammatory pathways:

- Myeloperoxidase (MPO) Activity : This enzyme's activity was measured to evaluate neutrophil infiltration and inflammation levels.

- Results : this compound treatment led to a notable decrease in MPO activity, indicating its potential as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

- Study on Inflammatory Diseases : In a controlled trial involving patients with chronic inflammatory conditions, supplementation with this compound showed improvements in clinical symptoms and reduced inflammatory markers.

- Antifungal Efficacy : Clinical isolates of Candida species were treated with this compound, demonstrating effective fungal growth inhibition across multiple strains.

Propriétés

IUPAC Name |

methyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBRLVONZXHAKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

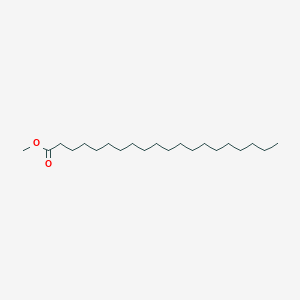

CCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061515 | |

| Record name | Methyl arachidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Eicosanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000733 [mmHg] | |

| Record name | Eicosanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1120-28-1 | |

| Record name | Methyl eicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl arachidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eicosanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl arachidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl icosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ARACHIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZH75194U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.